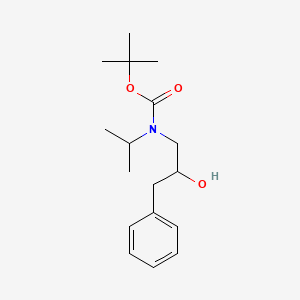
tert-butyl N-(2-hydroxy-3-phenylpropyl)-N-propan-2-ylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-(2-hydroxy-3-phenylpropyl)-N-propan-2-ylcarbamate: is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a tert-butyl group, a hydroxy group, and a phenylpropyl group attached to a carbamate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-hydroxy-3-phenylpropyl)-N-propan-2-ylcarbamate typically involves the reaction of tert-butyl carbamate with 2-hydroxy-3-phenylpropylamine under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to ensure complete reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: tert-butyl N-(2-hydroxy-3-phenylpropyl)-N-propan-2-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed under anhydrous conditions.
Substitution: Electrophilic reagents like bromine or chloromethane can be used in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-butyl N-(2-hydroxy-3-phenylpropyl)-N-propan-2-ylcarbamate is used as an intermediate in the synthesis of more complex molecules. It can serve as a building block for the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structure allows it to interact with various biological molecules, making it a valuable tool for biochemical studies.
Medicine: In medicine, this compound has potential applications as a drug candidate. Its unique structure may confer specific pharmacological properties, such as anti-inflammatory or analgesic effects.
Industry: In the industrial sector, this compound can be used in the production of polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications .
Mecanismo De Acción
The mechanism of action of tert-butyl N-(2-hydroxy-3-phenylpropyl)-N-propan-2-ylcarbamate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
- tert-butyl 2-hydroxy-3-phenylpropyl(methyl)carbamate
- 1-Amino-3-phenylpropan-2-ol
Comparison: Compared to similar compounds, tert-butyl N-(2-hydroxy-3-phenylpropyl)-N-propan-2-ylcarbamate has a unique combination of functional groups that confer specific chemical and biological properties. For example, the presence of the tert-butyl group enhances its stability, while the hydroxy and phenyl groups provide sites for chemical modification and interaction with biological targets .
Propiedades
Fórmula molecular |
C17H27NO3 |
|---|---|
Peso molecular |
293.4 g/mol |
Nombre IUPAC |
tert-butyl N-(2-hydroxy-3-phenylpropyl)-N-propan-2-ylcarbamate |
InChI |
InChI=1S/C17H27NO3/c1-13(2)18(16(20)21-17(3,4)5)12-15(19)11-14-9-7-6-8-10-14/h6-10,13,15,19H,11-12H2,1-5H3 |
Clave InChI |
INXKPUSNOPFOHT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(CC(CC1=CC=CC=C1)O)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


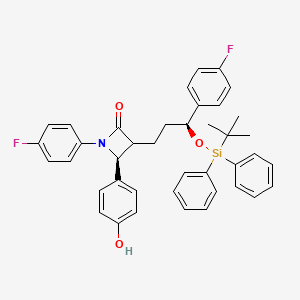

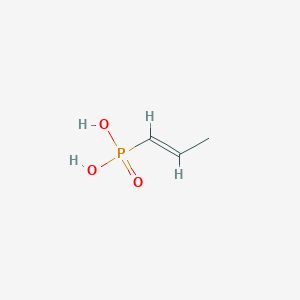
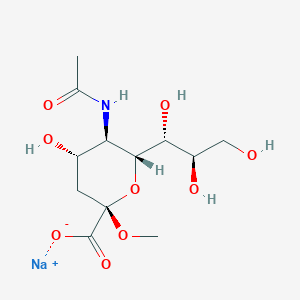
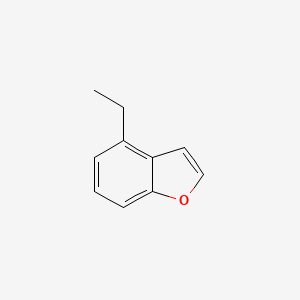
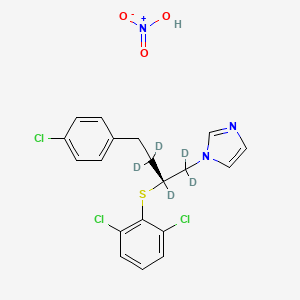

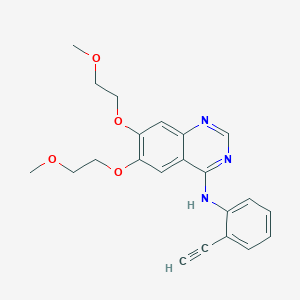

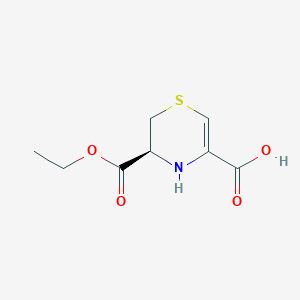
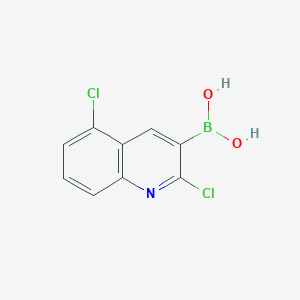
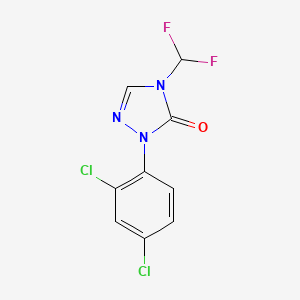
![tert-butyl-dimethyl-[4-(7-phenylmethoxy-3,4,4a,5-tetrahydro-2H-chromen-3-yl)phenoxy]silane](/img/structure/B13855080.png)
![[(2R,5R)-3,4-bis[(4-chlorobenzoyl)oxy]-5-methoxyoxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B13855084.png)
